Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate
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Overview
Description
“Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate” is a complex organic compound. It contains a benzofuran ring, which is a heterocyclic compound consisting of fused benzene and furan rings . Benzofuran compounds are ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
Benzofuran compounds can be synthesized through various methods. For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves the construction of a benzofuran ring through proton quantum tunneling .Chemical Reactions Analysis
Benzofuran compounds can participate in various chemical reactions. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .Scientific Research Applications
- Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate exhibits promising anticancer activity. Researchers have explored its potential as a chemotherapeutic agent due to its ability to inhibit tumor growth and metastasis .
- Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory properties, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and dermatitis .
- Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate has attracted attention in neurology. It may protect neurons from oxidative stress, inflammation, and excitotoxicity .
- The compound exhibits antimicrobial effects against bacteria, fungi, and parasites. Researchers investigate its potential as an alternative to existing antibiotics .
- Cardiovascular diseases remain a major health concern. Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate has vasodilatory properties, which could benefit patients with hypertension or ischemic heart disease .
- Beyond biological applications, this compound has relevance in polymer chemistry. It can serve as a monomer or building block for designing functional polymers .
Anticancer Properties
Anti-inflammatory Effects
Neuroprotective Potential
Antimicrobial Activity
Cardiovascular Applications
Polymer Chemistry
Future Directions
Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . This makes them potential natural drug lead compounds. Therefore, there is a need to collect the latest information in this promising area to pave the way for future research .
properties
IUPAC Name |
ethyl N-[2-[(4-ethylphenyl)carbamoyl]-1-benzofuran-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-13-9-11-14(12-10-13)21-19(23)18-17(22-20(24)25-4-2)15-7-5-6-8-16(15)26-18/h5-12H,3-4H2,1-2H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSKHGQUINISIQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-((4-ethylphenyl)carbamoyl)benzofuran-3-yl)carbamate |
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